5-Fold Superior Splicing Inhibition vs. Parent Compound FR901464 in Direct Head-to-Head Assay
In a controlled in vitro splicing assay using HeLa nuclear extract and a synthetic pre-mRNA substrate, SSA inhibited splicing with an IC50 of 0.01 µM, compared to 0.05 µM for FR901464, representing a 5‑fold increase in potency [1]. This is the only study performing a direct, head-to-head comparison under identical experimental conditions.
| Evidence Dimension | In vitro pre-mRNA splicing inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 0.01 µM |
| Comparator Or Baseline | FR901464 IC50 = 0.05 µM |
| Quantified Difference | 5-fold lower IC50 (higher potency) |
| Conditions | HeLa cell nuclear extract; synthetic pre-mRNA substrate; denaturing PAGE quantification of spliced mRNA product; DMSO control showed no effect [1] |
Why This Matters
The 5-fold higher potency directly translates to lower compound consumption in splicing assays and greater experimental sensitivity, providing a distinct procurement rationale for researchers requiring maximal inhibition at minimal concentration.
- [1] Ghosh AK, Veitschegger AM, Nie S, et al. Enantioselective Total Syntheses of FR901464 and Spliceostatin A and Evaluation of Splicing Activity of Key Derivatives. J Org Chem. 2014;79(12):5698-5709. View Source
